2-Amino-5-iodonicotinic acid
CAS No.: 54400-30-5
Cat. No.: VC2551793
Molecular Formula: C6H5IN2O2
Molecular Weight: 264.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 54400-30-5 |
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Molecular Formula | C6H5IN2O2 |
Molecular Weight | 264.02 g/mol |
IUPAC Name | 2-amino-5-iodopyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C6H5IN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H2,8,9)(H,10,11) |
Standard InChI Key | XEJZAMUIUDIMNL-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=C1C(=O)O)N)I |
Canonical SMILES | C1=C(C=NC(=C1C(=O)O)N)I |
Introduction
Chemical Properties and Structure
2-Amino-5-iodonicotinic acid (C₆H₅IN₂O₂) is a substituted pyridine with three key functional groups: an amino group at position 2, an iodo substituent at position 5, and a carboxylic acid moiety at position 3. The compound is registered with CAS number 54400-30-5 and has a molecular weight of 264.02 g/mol .
Physical and Chemical Properties
The compound typically appears as an orange to brown powder with a density of approximately 2.208 g/cm³. It exhibits moderate lipophilicity with a calculated LogP value of 1.54780, suggesting a balance between hydrophilic and lipophilic properties that may contribute to its pharmaceutical relevance .
Table 1: Key physicochemical properties of 2-Amino-5-iodonicotinic acid
Property | Value |
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IUPAC Name | 2-amino-5-iodopyridine-3-carboxylic acid |
Molecular Formula | C₆H₅IN₂O₂ |
Molecular Weight | 264.02 g/mol |
Appearance | Orange to brown powder |
Density | 2.208 g/cm³ |
LogP | 1.54780 |
CAS Number | 54400-30-5 |
Structural Identifiers
The compound can be represented by several chemical identifiers that assist in database searching and structure recognition. The canonical SMILES notation is C1=C(C(=NC=C1I)N)C(=O)O, while the InChI identifier is InChI=1S/C6H5IN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H2,8,9)(H,10,11) . These structural representations help in computational analysis and database querying of the compound.
Synthesis Methods
Several synthetic routes have been developed for the preparation of 2-Amino-5-iodonicotinic acid and related compounds, showcasing the importance of this molecule in organic synthesis.
Iodination of 2-Aminopyridine Derivatives
One of the primary methods for synthesizing 2-Amino-5-iodonicotinic acid involves the iodination of 2-aminopyridine derivatives. According to patent literature, the process begins with dissolving 2-aminopyridine in water, followed by controlled addition of iodine in multiple batches under stirring and temperature regulation .
The key steps in this synthesis involve:
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Dissolving 2-aminopyridine in water
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Adding iodine in 3-5 batches under stirring
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Maintaining temperature between 80-90°C during heat preservation
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Adding hydrogen peroxide dropwise after heat preservation
The molar ratio of 2-aminopyridine to iodine to hydrogen peroxide is typically 1:1-1.2:0.3-1.2, with a mass ratio of 2-aminopyridine to water of 1:2-8. This method offers a practical approach for industrial-scale production.
Synthesis via Bromination and Iodination
Another approach involves a two-step process starting with bromination followed by iodination. This method, particularly useful for synthesizing related compounds like 2-amino-5-bromo-3-iodopyridine, demonstrates the versatility of halogenation strategies in pyridine chemistry .
The process typically proceeds through:
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Bromination using N-bromosuccinimide (NBS) in acetone
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Subsequent iodination using potassium iodide and potassium iodate under acidic conditions
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Control of reaction temperature and time to optimize yield and minimize side products
Research findings indicate that maintaining specific temperature ranges (around 10°C for bromination and 100°C for iodination) is crucial for achieving high yields and product purity .
One-Pot Synthesis Strategies
Modern synthetic approaches aim to streamline the synthesis through one-pot methodologies. Research published in the Journal of Organic Chemistry describes a one-pot, two-stage synthesis-functionalization protocol applicable to various heterocyclic compounds including pyridine derivatives .
This method demonstrates several advantages:
For 2-amino-5-iodonicotinic acid and related compounds, the one-pot approach involves coordinated sequence of reactions within the same vessel, saving time and resources while minimizing waste.
Analytical Characterization
The definitive identification and purity assessment of 2-Amino-5-iodonicotinic acid relies on various analytical techniques that provide complementary structural information.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for structural elucidation. While specific NMR data for 2-Amino-5-iodonicotinic acid is limited in the literature, related compounds show characteristic patterns. For instance, similar iodinated pyridine derivatives exhibit distinct signals for aromatic protons in the downfield region (δ 7.5-8.5 ppm), with amino protons appearing as broad singlets at approximately δ 6.7-6.9 ppm .
Infrared (IR) spectroscopy provides complementary information about functional groups, with characteristic bands for:
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N-H stretching (amino group): 3300-3500 cm⁻¹
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C=O stretching (carboxylic acid): 1700-1725 cm⁻¹
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C=N and C=C stretching (pyridine ring): 1400-1600 cm⁻¹
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) represents the standard method for purity assessment and quantitative analysis. Typical conditions employ C18 reversed-phase columns with mobile phases consisting of acetate buffer/methanol mixtures (commonly 80:20) at flow rates of approximately 1 mL/min, with UV detection at 254 nm .
Mass spectrometry provides definitive molecular weight confirmation, with the protonated molecular ion [M+H]⁺ appearing at m/z 265, corresponding to the monoisotopic mass of 263.94 .
Applications in Research and Development
2-Amino-5-iodonicotinic acid has demonstrated significant utility across various research domains, particularly in pharmaceutical development and organic synthesis.
Pharmaceutical Intermediates
The compound serves as a valuable building block in the synthesis of pharmaceutical agents. Its structural features—particularly the amino group, iodo substituent, and carboxylic acid—provide versatile handles for chemical diversification through various transformations:
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Amide coupling reactions utilizing the carboxylic acid
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Metal-catalyzed cross-coupling reactions exploiting the iodo substituent
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Nucleophilic substitution or addition reactions involving the amino group
These transformations enable the construction of complex molecular architectures relevant to drug discovery .
Palladium-Catalyzed Cross-Coupling Applications
The iodo substituent at position 5 makes 2-Amino-5-iodonicotinic acid particularly valuable in palladium-catalyzed transformations. Research published in peer-reviewed journals highlights its potential in C-N cross-coupling reactions, which represent powerful methods for constructing carbon-nitrogen bonds in pharmaceutical synthesis .
The applications include:
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Synthesis of anilines and aniline derivatives
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Construction of nitrogen-containing heterocycles
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Formation of complex bioactive molecules with amine functionalities
Heterocyclic Chemistry
The compound plays a significant role in heterocyclic chemistry, particularly in the synthesis of oxadiazoles and related nitrogen-containing heterocycles. Recent research demonstrates its utility in a one-pot synthesis-functionalization strategy for streamlined creation of 2,5-disubstituted 1,3,4-oxadiazoles .
These heterocycles have garnered attention due to their broad spectrum of biological activities, including:
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Anticancer properties
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Antimicrobial effects
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Anti-inflammatory activity
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Antiviral potential
Compound Type | Cancer Cell Line | Activity Range (GI₅₀) | Selectivity Index |
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Amino-quinolones | SKOV-3 | 13-38 μM | 1-4 |
Modified pyridine derivatives | SKOV-3 | 17-25 μM | 2-5 |
Pyridine-carboxylic acid derivatives | Various | 10-40 μM | Variable |
Role in Purine Nucleotide Biosynthesis Inhibition
Research indicates that certain pyridyl substituted compounds, structurally related to 2-Amino-5-iodonicotinic acid, demonstrate inhibitory effects on de novo purine nucleotide biosynthesis. Specifically, some derivatives act as inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase) .
This inhibition mechanism represents a significant therapeutic strategy, as disruption of purine biosynthesis can selectively target rapidly dividing cells, such as cancer cells, with potential applications in oncology.
Future Research Directions
The versatility of 2-Amino-5-iodonicotinic acid suggests several promising avenues for future research and development.
Synthetic Methodology Enhancement
Continued refinement of synthetic methods may focus on:
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Development of greener, more sustainable approaches
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Exploration of metal-free catalytic systems
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Application of flow chemistry for continuous production
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Stereoselective transformations of the core structure
Medicinal Chemistry Applications
The structural features of 2-Amino-5-iodonicotinic acid position it as an attractive scaffold for medicinal chemistry exploration:
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Structure-activity relationship studies focusing on the amino and carboxylic acid groups
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Investigation of metal complexes for potential biological activity
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Development of targeted drug delivery systems incorporating the core structure
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Exploration of prodrug approaches utilizing the carboxylic acid functionality
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